molecular formula C26H20O B13142668 1-((2-Methylnaphthalen-1-yl)methoxy)anthracene CAS No. 917985-35-4

1-((2-Methylnaphthalen-1-yl)methoxy)anthracene

Cat. No.: B13142668
CAS No.: 917985-35-4
M. Wt: 348.4 g/mol
InChI Key: HMYHUHPJPPCSNL-UHFFFAOYSA-N
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Description

1-((2-Methylnaphthalen-1-yl)methoxy)anthracene is a useful research compound. Its molecular formula is C26H20O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Biological Activity

1-((2-Methylnaphthalen-1-yl)methoxy)anthracene, with the CAS number 917985-35-4, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound, characterized by its complex structure, is being studied for various pharmacological effects, including antitumor, antifungal, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C19H16OC_{19}H_{16}O, with a molecular weight of 256.33 g/mol. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Canonical SMILES : Cc1cccc2c(c1)cccc2OC3=CC=CC=C3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Several studies have reported the compound's potential in cancer treatment. For instance, it has been shown to induce apoptosis in cancer cell lines:

Study Cell Line IC50 (µM) Mechanism
HepG26.92 - 8.99Induces apoptosis through mitochondrial pathway
A54910.5Cell cycle arrest at S phase

In a study involving HepG2 cells, treatment with varying concentrations of the compound resulted in increased apoptosis rates, suggesting a dose-dependent effect on cell viability and induction of programmed cell death .

Antifungal Activity

The antifungal properties of this compound have also been explored. It demonstrated significant inhibitory activity against various fungi:

Fungus MIC (µg/mL) Comparison
Candida albicans15Better than fluconazole
Aspergillus niger20Comparable to miconazole

In vitro studies showed that the compound's antifungal activity was effective at concentrations lower than many standard antifungal agents .

Antimicrobial Activity

The compound has exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12
Escherichia coli18

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in cancer cells, particularly through the mitochondrial pathway where it upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S phase, preventing cancer cells from proliferating .
  • Inhibition of Fungal Growth : The exact mechanism by which it inhibits fungal growth remains under investigation but may involve disrupting cellular integrity or metabolic pathways essential for fungal survival .

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound:

  • A study published in MDPI highlighted its promising antitumor activity against HepG2 cells and suggested further exploration into its structure–activity relationship (SAR) for enhanced efficacy .
  • Another investigation focused on its antifungal properties indicated that modifications to the methoxy group could enhance activity against specific fungal strains, emphasizing the importance of chemical structure in determining biological efficacy .

Properties

CAS No.

917985-35-4

Molecular Formula

C26H20O

Molecular Weight

348.4 g/mol

IUPAC Name

1-[(2-methylnaphthalen-1-yl)methoxy]anthracene

InChI

InChI=1S/C26H20O/c1-18-13-14-19-7-4-5-11-23(19)25(18)17-27-26-12-6-10-22-15-20-8-2-3-9-21(20)16-24(22)26/h2-16H,17H2,1H3

InChI Key

HMYHUHPJPPCSNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=CC=CC4=CC5=CC=CC=C5C=C43

Origin of Product

United States

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